N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20051486
InChI: InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-13(3)17(22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C18H21ClN4
Molecular Weight: 328.8 g/mol

N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC20051486

Molecular Formula: C18H21ClN4

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C18H21ClN4
Molecular Weight 328.8 g/mol
IUPAC Name N-butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-13(3)17(22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3
Standard InChI Key WYYTUUWZQGCXGG-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • 2-position: 4-Chlorophenyl group (aromatic ring with chlorine at the para position).

  • 3- and 5-positions: Methyl groups.

  • 7-position: N-butylamine chain.

This arrangement confers lipophilicity and structural rigidity, critical for membrane penetration and target binding.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄
Molecular Weight328.8 g/mol
IUPAC NameN-Butyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Canonical SMILESCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C
Topological Polar Surface Area54.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s logP value (estimated at ~4.2) suggests moderate lipophilicity, balancing solubility and permeability .

Synthesis and Chemical Reactivity

Chemical Reactivity

  • Amine Group: Participates in protonation, hydrogen bonding, and Schiff base formation.

  • Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration, halogenation).

  • Pyrimidine Nitrogen: Coordinates with metal ions, enabling catalytic applications.

Biological Activities and Mechanisms

Antiviral Activity

The compound inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp) in RNA viruses. In vitro studies demonstrate EC₅₀ values of 0.8–1.2 μM against flaviviruses, with minimal cytotoxicity (CC₅₀ > 50 μM) .

Anti-Inflammatory Effects

Through cyclooxygenase-2 (COX-2) inhibition, it reduces prostaglandin E₂ (PGE₂) synthesis by 70% at 10 μM, comparable to celecoxib .

Kinase Modulation

It selectively inhibits cyclin-dependent kinase 2 (CDK2) (IC₅₀ = 120 nM), disrupting cancer cell cycle progression .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High oral bioavailability (F = 85% in rodent models).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to N-dealkylated metabolites.

  • Excretion: Primarily renal (60%) and fecal (35%) .

Toxicity Data

ParameterValue
LD₅₀ (Mouse, oral)> 2,000 mg/kg
hERG InhibitionIC₅₀ = 12 μM
Ames TestNegative

Cardiotoxicity risks at high doses necessitate structural optimization .

Comparative Analysis with Structural Analogs

CompoundAntiviral EC₅₀ (μM)COX-2 Inhibition (%)CDK2 IC₅₀ (nM)
N-Butyl-2-(4-chlorophenyl)-3,5-diMe0.970120
N-Butyl-3-(2-chlorophenyl)-2,5-diMe1.565150
2-{[3-(4-Cl-Ph)-Pyrimidinyl]Sulfanyl}-1-PhCON/A55200

The para-chlorophenyl configuration enhances antiviral potency over ortho-substituted analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate off-target effects via proteome-wide profiling.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • Clinical Translation: Phase I trials for antiviral and oncology indications .

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